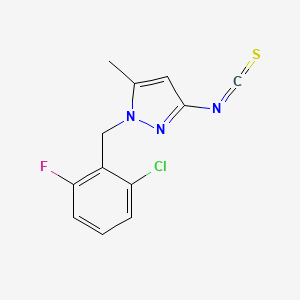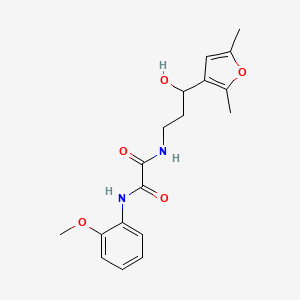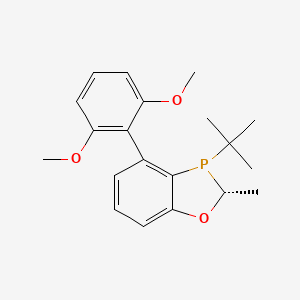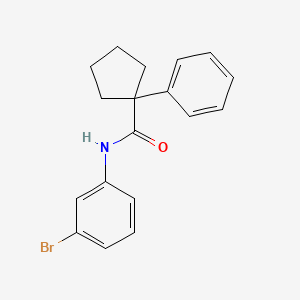![molecular formula C17H19BrN4O4 B2384726 8-Bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione CAS No. 879070-89-0](/img/structure/B2384726.png)
8-Bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A method for preparing previously unreported 8-bromo-7-(2-hydroxy-3-arylphenoxyprop-1-yl)theophyllines was developed . The starting 8-bromotheophylline was prepared via oxidative bromination of theophylline . Brief refluxing of this with glycidyl aryl ethers in PrOH-1 or BuOH-1 in the presence of catalytic amounts of Et3N, Bu3N, or N,N-dimethylbenzylamine formed 8-bromo-7-(3-aryloxy-2-hydroxyprop-1-yl)theophyllines .Molecular Structure Analysis
The molecular formula of this compound is C17H19BrN4O4 . The average mass is 423.261 Da and the monoisotopic mass is 422.058960 Da .Chemical Reactions Analysis
The compound is known to possess pronounced diuretic, analgesic, anti-inflammatory, and hypolipidemic activity . It was also reported that theophylline derivatives with paracetamol in the γ-position of a β-hydroxypropyl chain were potential bronchodilators .Physical And Chemical Properties Analysis
The physicochemical properties and antioxidant activity of the potential biologically active compounds were studied . The yields of final products practically did not depend on the use of one solvent or catalyst or another .Mechanism of Action
As a potent and selective agonist of the adenosine A2B receptor, this compound has been extensively studied for its potential therapeutic applications in various diseases.
properties
IUPAC Name |
8-bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O4/c1-9-4-5-12(6-10(9)2)26-8-11(23)7-22-13-14(19-16(22)18)21(3)17(25)20-15(13)24/h4-6,11,23H,7-8H2,1-3H3,(H,20,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKCAJDCVIXESQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2Br)N(C(=O)NC3=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2384643.png)






![6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2384652.png)


![2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384655.png)

![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2384661.png)
